molecular formula C6H6O3 B104677 2(5H)-Furanone, 3-acetyl- CAS No. 80436-91-5

2(5H)-Furanone, 3-acetyl-

Cat. No. B104677
CAS RN: 80436-91-5
M. Wt: 126.11 g/mol
InChI Key: PHNPIVYZHIPNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(5H)-Furanone, 3-acetyl- is an organic compound belonging to the class of furanones. It is an intermediate in the synthesis of several pharmaceuticals and has been studied for its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

Chemical Intermediates and Synthesis 2(5H)-Furanone derivatives are important in chemical synthesis. For instance, the efficient mild oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2(5H)-furanone is used in producing various chemical products like unsaturated muscarine, microbial metabolites, and certain analogs of prostacyclin and chrysanthemic acid (Mliki & Trabelsi, 2016). Similarly, the cyclodehydration of brominated derivatives of β-benzoylpropionic acid to 2(5H)-furanones depends on substitution and reaction conditions, with applications in creating biologically active compounds and herbicides (Georgia Tsolomiti et al., 2007).

Biosynthesis and Agriculture 3-Methyl-2(5H)-furanone serves as a structural unit in natural and synthetic strigolactones, which are stimulants for seeds of parasitic weeds like Striga and Orobanche spp. This furanone is synthesized through a one-step ring-closing metathesis of allyl methacrylate (H. Malik et al., 2010).

Thermal Decomposition Studies The thermal decomposition of 2(5H) furanones is studied for understanding their chemical behavior under high-temperature conditions. This involves theoretical calculations of barriers, reaction enthalpies, and properties of intermediate species (J. Würmel et al., 2015).

Catalytic Reactions 3-Silyl-2(5H)-furanones are synthesized using rhodium-catalyzed cyclocarbonylation, a process requiring a silyl group on the sp-carbon and a catalytic amount of Rh4(CO)12 (Yukimasa Fukuta et al., 2001).

Pharmaceutical Applications 2(5H)-Furanone derivatives have potential in pharmaceutical synthesis due to their bioactive properties. New chiral 2(5H)-furanone derivatives containing bis-1,2,3-triazole moiety were synthesized for this purpose (Jingpei Huo et al., 2012).

Flavour and Aroma in Foods Furanones are significant in flavoring various foods. They are formed during the Maillard reaction between sugars and amino acids during cooking and are found in strawberries, raspberries, pineapples, and tomatoes. Some furanones also contribute to meaty and spicy flavors in foods (J. Slaughter, 2007).

Future Directions

Future research on “2(5H)-Furanone, 3-acetyl-” and its derivatives could focus on further exploring their synthesis, characterizing their optical properties, and investigating their potential applications. For instance, the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . This could open up new avenues for the development of novel bioactive molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

4-acetyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4(7)5-2-3-9-6(5)8/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNPIVYZHIPNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448279
Record name 2(5H)-Furanone, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80436-91-5
Record name 3-Acetyl-2,5-dihydrofuran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080436915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(5H)-Furanone, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ACETYL-2,5-DIHYDROFURAN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8D1Z56CCU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(5H)-Furanone, 3-acetyl-
Reactant of Route 2
2(5H)-Furanone, 3-acetyl-
Reactant of Route 3
Reactant of Route 3
2(5H)-Furanone, 3-acetyl-
Reactant of Route 4
2(5H)-Furanone, 3-acetyl-
Reactant of Route 5
2(5H)-Furanone, 3-acetyl-
Reactant of Route 6
2(5H)-Furanone, 3-acetyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.